
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of 2,4-diamino-6-hydroxypyrimidine with an acetylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridine derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pteridine derivatives.
Propiedades
Número CAS |
71014-27-2 |
|---|---|
Fórmula molecular |
C10H10N4O3 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
7-acetyl-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-5(15)6-4-11-7-8(12-6)13(2)10(17)14(3)9(7)16/h4H,1-3H3 |
Clave InChI |
LVUJULOKIXEKRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



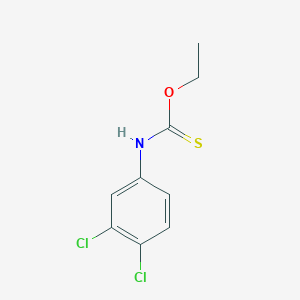
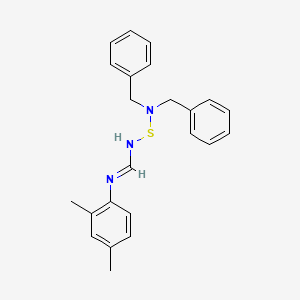

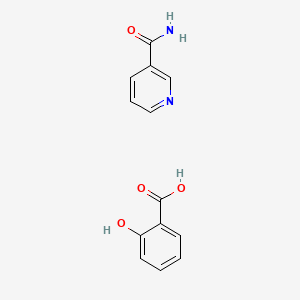


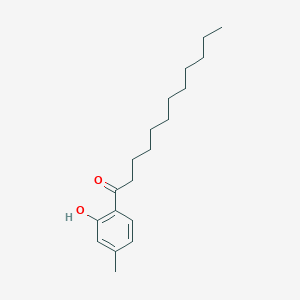
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

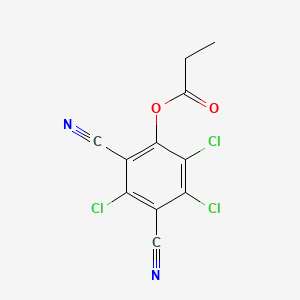
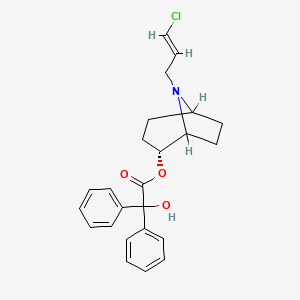
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)

